戊基-4-氨基苯甲酸酯

描述

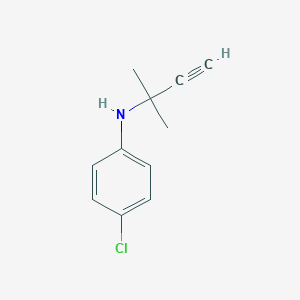

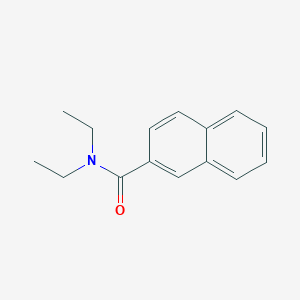

Pentyl 4-aminobenzoate, also known as benzocaine, is a compound analyzed for its structural, nonlinear optical, electronic, and biological properties. Its synthesis, molecular structure, and properties have been explored through various scientific studies, focusing on its potential uses in fields such as photo sensitization and analytical chemistry.

Synthesis Analysis

The synthesis of Pentyl 4-aminobenzoate and its derivatives involves several chemical processes, including the use of transition metal complexes, to achieve the desired molecular structure. Studies have shown the synthesis of related compounds under hydrothermal conditions, demonstrating the complexity and precision required in the chemical synthesis process (Bing, Gao, & Hu, 2014).

Molecular Structure Analysis

The molecular structure of Pentyl 4-aminobenzoate has been analyzed using density functional theory (DFT), highlighting its stable conformers and the influence of its molecular structure on its reactivity and stability. These analyses provide insight into the functional nature of the compound and its potential utility in various applications (Al‐Otaibi, Almuqrin, Mary, Mary, & Thomas, 2020).

Chemical Reactions and Properties

Chemical reactions involving Pentyl 4-aminobenzoate include its interaction with transition metals and the formation of complexes. These reactions are significant for understanding the compound's reactivity and the development of new materials with potential sunscreen applications, as demonstrated in studies where 4-aminobenzoic acid was interleaved with zinc layered hydroxide (Abdul Aziz, Sarijo, Mohd. Rajidi, Yahaya, & Musa, 2018).

Physical Properties Analysis

The physical properties of Pentyl 4-aminobenzoate, including its stability and interaction with light, have been explored through spectral analysis. This includes studies on its vibrational spectra and the influence of different isotopic labels, providing detailed information on its physical characteristics and behavior under various conditions (Khuu, Yang, & Johnson, 2020).

科学研究应用

结构和电子性质:戊基-4-氨基苯甲酸酯以及其他氨基苯甲酸酯衍生物因其结构、非线性光学、电子和生物特性而受到研究。使用振动光谱分析了这些化合物的功能性质,并使用密度泛函理论(DFT)与模拟光谱进行了比较。这些研究有助于了解分子的反应性和稳定性,并预测它们在染料敏化太阳能电池(DSSC)中作为有效光敏剂的用途 (Al-Otaibi 等,2020).

分析化学应用:戊基-4-氨基苯甲酸酯已被用作比色测定中青霉素酰胺酶活性(纯化和固定制剂)的底物。这说明了它在促进酶活性分析中的作用,这在制药和生化研究中至关重要 (Szewczuk 等,1980).

药物递送和传感应用:制造用于检测黄曲霉毒素 B1 的电化学免疫传感器研究利用了 4-氨基苯甲酸衍生物来还原氧化石墨烯。该应用展示了戊基-4-氨基苯甲酸酯在生物传感器制造中的潜力,特别是用于检测食品中的污染物 (Shi 等,2020).

抗菌活性:合成带有 N-糖苷的唑环非离子表面活性剂,包括衍生自戊基-4-氨基苯甲酸酯的化合物,显示出有希望的抗菌活性。这项研究有助于开发新的抗菌剂 (Brahimi 等,2017).

皮肤吸收研究:戊基-4-氨基苯甲酸酯因其皮肤吸收特性而受到研究,特别是在防晒剂化合物方面。了解这些化合物如何渗透皮肤对于开发安全有效的局部应用至关重要 (Hagedorn-Leweke & Lippold, 1995).

电化学传感:用 4-氨基苯甲酸改性电极用于传感应用,例如扑热息痛检测,表明该化合物可用于开发灵敏且稳定的电化学传感器 (Yang 等,2012).

安全和危害

Pentyl 4-aminobenzoate is light sensitive . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

Pentyl 4-aminobenzoate, also known as n-Amyl 4-aminobenzoate , is a derivative of 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but dispensable for humans . The primary targets of Pentyl 4-aminobenzoate are likely to be similar to those of PABA, which plays a crucial role in the synthesis of folic acid in many bacterial species, yeasts, and plants .

Mode of Action

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Biochemical Pathways

Pentyl 4-aminobenzoate, being a derivative of PABA, may affect the same biochemical pathways. PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . The conversion of PABA to folate is a crucial step in these organisms’ metabolic pathways .

Result of Action

Based on its structural similarity to paba, it might exhibit antimicrobial and cytotoxic activities . For instance, some PABA derivatives have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .

属性

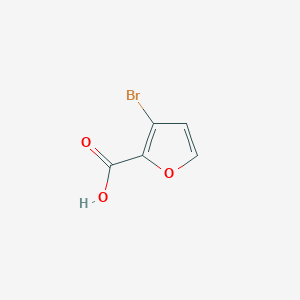

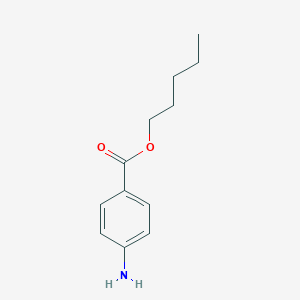

IUPAC Name |

pentyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYWCHMXHQTCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876908 | |

| Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl 4-aminobenzoate | |

CAS RN |

13110-37-7 | |

| Record name | Pentyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13110-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What computational methods were used to study Pentyl 4-aminobenzoate and what insights did they provide?

A1: The research employed Density Functional Theory (DFT) calculations to understand the structural, electronic, and optical properties of Pentyl 4-aminobenzoate []. DFT calculations allowed the researchers to:

Q2: How does Pentyl 4-aminobenzoate interact with graphene, and what are the implications?

A2: The study investigated the interaction of Pentyl 4-aminobenzoate with a graphene monolayer using computational methods []. The results showed favorable interaction and adsorption of the molecule onto the graphene surface. Notably, the interaction led to a significant enhancement of the Raman scattering signal of Pentyl 4-aminobenzoate. This finding suggests the potential use of graphene-based substrates for sensitive detection of this compound via Surface-Enhanced Raman Spectroscopy (SERS) techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。